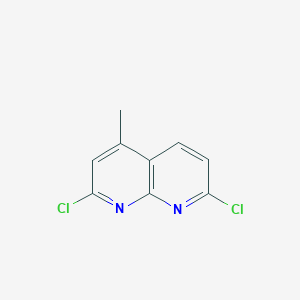
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, with hydroxyl groups at positions 7 and 8, and a methoxy group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one typically involves the hydroxylation and methoxylation of a chromen-2-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. Methoxylation can be achieved using methanol in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials followed by purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins.
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals, cosmetics, and food additives
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
- 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Comparison: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarins. For instance, the presence of hydroxyl groups at positions 7 and 8 enhances its antioxidant properties, while the methoxy group at position 3 influences its solubility and reactivity .
Propiedades
Fórmula molecular |
C10H8O5 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
7,8-dihydroxy-3-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-5-2-3-6(11)8(12)9(5)15-10(7)13/h2-4,11-12H,1H3 |
Clave InChI |
PAZMHDIDDBCEEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C(C=C2)O)O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




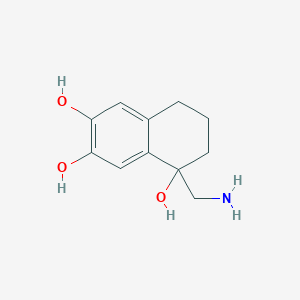
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
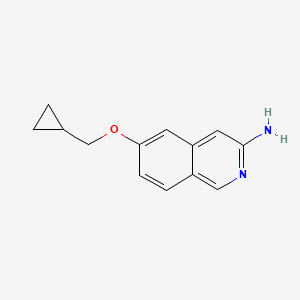

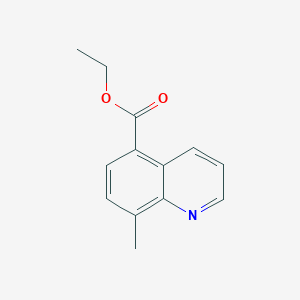
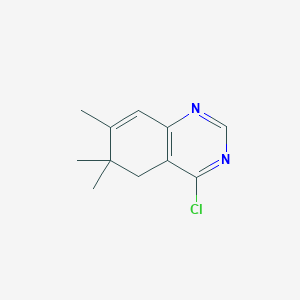
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)


